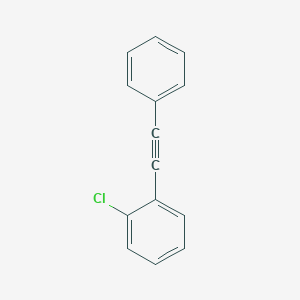
1-chloro-2-(2-phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9Cl. It is a derivative of benzene, where a chlorine atom and a phenylethynyl group are substituted at the 1 and 2 positions, respectively. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-chloro-2-(2-phenylethynyl)benzene can be synthesized through various methods, one of which involves the palladium-catalyzed Kumada cross-coupling reaction. In this method, a chlorobenzene derivative reacts with a phenylacetylene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Kumada cross-coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-chloro-2-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include phenylethynyl derivatives with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate in Organic Synthesis
1-Chloro-2-(2-phenylethynyl)benzene serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in electrophilic aromatic substitution reactions and Friedel-Crafts alkylation, facilitating the formation of more complex molecular architectures. This compound's reactivity is primarily attributed to the presence of the chloro substituent, which can be replaced by nucleophiles in substitution reactions.
Synthetic Pathways
The compound can be synthesized through several methods:
- Palladium-Catalyzed Cross-Coupling : A common route involves the coupling of phenylacetylene with a chlorinated benzene derivative under palladium catalysis.
- Electrophilic Aromatic Substitution : The chloro group can undergo substitution to form various derivatives that may exhibit enhanced biological or chemical properties.
Biological Applications
Potential Therapeutic Uses
Research into this compound has indicated potential therapeutic applications, particularly in cancer treatment. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, one study reported an IC50 value of 12.5 µM against MCF-7 breast cancer cells, indicating significant anticancer activity.
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Mechanisms include:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to new compounds with potential biological activities.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar effects.
Industrial and Material Science Applications
Novel Materials Development
In materials science, this compound is explored for its role in developing novel materials with unique electronic and optical properties. Its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable photophysical properties .
Case Study: Organic Light Emitting Diodes
Research has shown that phenylene ethynylene derivatives exhibit promising electrical properties for use in OLEDs. These materials demonstrated high photoluminescence efficiency and significant electroluminescence at specific wavelengths, making them suitable candidates for advanced electronic applications .
Mécanisme D'action
The mechanism of action of 1-chloro-2-(2-phenylethynyl)benzene primarily involves its reactivity in organic synthesis. The phenylethynyl group can participate in various coupling reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(phenylethynyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-(phenylethynyl)benzene: The phenylethynyl group is positioned at the 4 position instead of the 2 position.
Uniqueness: 1-chloro-2-(2-phenylethynyl)benzene is unique due to the specific positioning of the chlorine and phenylethynyl groups, which influences its reactivity and applications in organic synthesis. The presence of the chlorine atom allows for further functionalization, making it a valuable intermediate in various chemical reactions.
Propriétés
Numéro CAS |
10271-57-5 |
|---|---|
Formule moléculaire |
C14H9Cl |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
Clé InChI |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Key on ui other cas no. |
10271-57-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















